1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine
Overview
Description
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is a compound that can be inferred to have potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly mentioned in the provided papers, the related structures and reactivity patterns of benzenesulfonyl-substituted pyrroles and pyridines suggest its relevance in the synthesis of pharmaceuticals and other biologically active molecules.
Synthesis Analysis
The synthesis of related benzenesulfonyl-substituted pyrroles and pyridines involves strategic functionalization of the core pyrrole or pyridine rings. Directed lithiation of N-benzenesulfonyl-3-bromopyrrole with LDA in THF at -78 degrees C generates a C-2 lithio species selectively, which can react with various electrophiles to produce 2-functionalized pyrroles. A dynamic equilibrium between C-2 and C-5 lithio species allows for the unusual functionalization at C-5 with less reactive electrophiles . Additionally, a green chemical synthesis approach has been developed for the synthesis of 2-benzenesulfonylpyridine, which could be adapted for the synthesis of 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .
Molecular Structure Analysis
The molecular structure of benzenesulfonyl-substituted pyrroles and pyridines is characterized by the presence of a sulfonyl group attached to the aromatic ring, which can influence the electronic properties of the molecule and its reactivity. The presence of halogen substituents, such as bromo and iodo groups, further adds to the complexity of the molecule, potentially facilitating cross-coupling reactions .
Chemical Reactions Analysis
Benzenesulfonyl-substituted pyrroles and pyridines participate in various chemical reactions. For instance, 2-bromo-N-(p-toluenesulfonyl)pyrrole is an excellent substrate for Suzuki coupling with arylboronic acids . This suggests that 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine could also be a candidate for cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonyl-substituted pyrroles and pyridines are influenced by their functional groups. The presence of a benzenesulfonyl group can increase the acidity of adjacent hydrogen atoms, affecting the compound's reactivity. The halogen substituents, such as bromo and iodo groups, can make the compound amenable to nucleophilic substitution reactions and facilitate cross-coupling reactions. The stability of these compounds at ambient temperature, as demonstrated by 2-bromo-N-(p-toluenesulfonyl)pyrrole, suggests that 1-benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine may also exhibit good stability, which is advantageous for its handling and storage .
Scientific Research Applications
Ring Halogenation and Derivative Formation
1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine is involved in the ring halogenation of polyalkylbenzenes. The use of [hydroxy(tosyloxy)iodo]benzene as a catalyst in the presence of N-halosuccinimide has been effective for this purpose. This process aids in preparing high-yield mixed halogenated compounds, such as 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993).
Cycloaddition Reactions for New Compounds
This chemical plays a role in cycloaddition reactions for synthesizing new classes of compounds, such as triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones. These reactions yield good regioselectivity and are useful in preparing compounds for various applications (Gao & Lam, 2008).
Antiviral Agent Synthesis
In the field of medicinal chemistry, derivatives of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine have been synthesized as truncated analogs of other complex molecules for potential application as anti-HIV agents. These derivatives have shown promising activity and are a part of ongoing research in antiviral drug development (Silvestri et al., 2002).
Synthesis of Highly Substituted 2(1H)-Pyridones
The compound is also instrumental in the synthesis of highly substituted 2(1H)-Pyridones, a crucial step in the creation of functionalized compounds for various chemical and pharmaceutical applications (Padwa, Sheehan, & Straub, 1999).
Functionalization for Agrochemicals and Functional Materials
Functionalization of this compound has been studied for the development of agrochemicals and functional materials. The introduction of various amino groups and the conversion to podant-type compounds show its versatility in chemical synthesis (Minakata, Itoh, Komatsu, & Ohshiro, 1992).
Gold Catalysis in Synthesis of Azaindoles
Gold catalysis using derivatives of 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine has been employed for synthesizing azaindoles, indicating its utility in advanced organic synthesis techniques (Gala et al., 2014).
Reactions with Pyridine Substrates
This chemical is used in reactions with pyridine substrates for the preparation of benzenesulfonyl derivatives, contributing to the diversity in chemical synthesis and potential applications in various fields (Caixach et al., 1979).
Synthesis of Photodynamic Therapy Agents
In recent research, the compound has been used in the synthesis of zinc(II) phthalocyanine with new benzenesulfonamide derivative substituents. This has implications for its use in photodynamic therapy, an alternative cancer treatment method (Öncül, Öztürk, & Pişkin, 2021).
Green Chemical Synthesis
It is also a key starting material in the green chemical synthesis of 2-benzenesulfonyl-pyridine, showcasing its role in environmentally friendly chemical processes (Trankle & Kopach, 2007).
Safety and Hazards
properties
IUPAC Name |
1-(benzenesulfonyl)-5-bromo-3-iodopyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrIN2O2S/c14-9-6-11-12(15)8-17(13(11)16-7-9)20(18,19)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHANZXUBVRRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrIN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20640129 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
757978-19-1 | |
Record name | 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20640129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Benzenesulfonyl-5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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